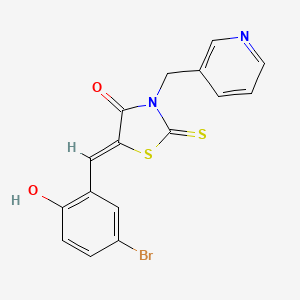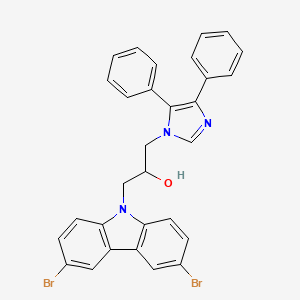![molecular formula C17H26N2O2 B5165048 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5165048.png)
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a piperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenylacetic acid and the piperidinyl intermediate.
Formation of the Acetamide: The final step involves the formation of the acetamide bond by reacting the intermediate with acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidinyl group can enhance the compound’s affinity and selectivity. The acetamide bond provides stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(4-methoxyphenyl)-N-[1-(methyl)piperidin-4-yl]acetamide
- 2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]ethylamine
Uniqueness
2-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of both the methoxyphenyl and piperidinyl groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)19-10-8-15(9-11-19)18-17(20)12-14-4-6-16(21-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYQVLBWFJKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5164981.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5164986.png)
![2-Phenoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5164991.png)

![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5165008.png)
![ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5165016.png)
![(5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5165020.png)
![2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B5165036.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5165056.png)
![3-[(2-ethylhexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5165068.png)
![3-allyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5165073.png)
![1-cyclopentyl-4-[2-(2-isoxazolidinylcarbonyl)-4-methoxyphenoxy]piperidine](/img/structure/B5165080.png)
![4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5165092.png)
